molecular formula C13H12N2O2 B8146131 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid

Cat. No.: B8146131
M. Wt: 228.25 g/mol
InChI Key: OHFFTNWWEVKEIW-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the condensation of 2-aminopyridine with a suitable aldehyde followed by cyclization can yield the desired naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, green chemistry approaches, including solvent-free reactions and the use of renewable resources, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Researchers are exploring its use in drug development and as a lead compound for new pharmaceuticals.

    Industry: The compound is utilized in the development of dyes, pigments, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydrobenzo ring system provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)9-3-4-11-10(7-9)6-8-2-1-5-14-12(8)15-11/h1-2,5-6,9H,3-4,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFFTNWWEVKEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=C3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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